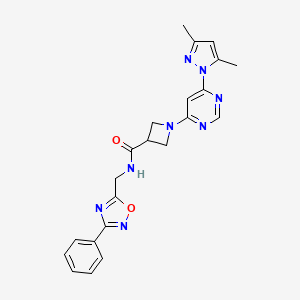

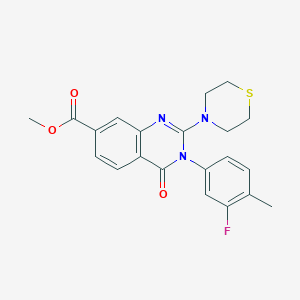

3,4,5-tribromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4,5-tribromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide is a chemical compound that belongs to the family of pyrazolone derivatives. This compound has gained significant attention due to its potential applications in scientific research.

Applications De Recherche Scientifique

Crystal Structure and Intermolecular Interactions

The research on similar antipyrine derivatives like 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides has focused on their crystal structure characterization, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. These studies provide insights into the solid-state structures and intermolecular interactions of such compounds, which are crucial for understanding their chemical behavior and potential applications (Saeed et al., 2020).

Synthesis and Characterization for Biological Applications

Another area of research involves the synthesis and characterization of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. These compounds are synthesized using antipyrine, a non-steroidal anti-inflammatory drug, indicating their potential in medicinal chemistry. The biological applications, particularly their interaction with nucleotide protein targets, are a key focus (Saeed et al., 2015).

Antiviral Applications

Research also extends to the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against influenza A virus. This suggests the potential of such compounds in developing antiviral agents, especially for avian influenza (Hebishy et al., 2020).

Utility in Heterocyclic Synthesis

The utility of compounds like (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonohydrazonoyl dicyanide in heterocyclic synthesis is another significant area. These compounds serve as intermediates for synthesizing various pyrazole, pyridine, and pyrimidine derivatives, highlighting their versatility in synthetic chemistry (Fadda et al., 2012).

Mitotic Inhibition in Plant Cells

There is research on N-substituted benzamides like N-(1,1-dimethylpropynyl) benzamide, which shows potent inhibition of mitosis in plant cells. This provides an insight into their potential use in studying cell division and possibly in agricultural applications (Merlin et al., 1987).

Orientations Futures

The high binding energy for similar compounds suggests further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates potential future directions in the research of “3,4,5-tribromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide” and similar compounds.

Mécanisme D'action

Target of Action

The primary targets of this compound are human recombinant alkaline phosphatases, including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP). These enzymes play crucial roles in various biological processes, including bone mineralization, lipid metabolism, and the regulation of extracellular matrix calcification .

Biochemical Pathways

By inhibiting alkaline phosphatases, the compound affects several biochemical pathways. Alkaline phosphatases are involved in the hydrolysis of monophosphate esters at alkaline pH, contributing to phosphate metabolism. Inhibition of these enzymes can disrupt these pathways, potentially leading to alterations in bone mineralization and lipid metabolism .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to the inhibition of alkaline phosphatases. This can lead to a decrease in phosphate metabolism, potentially affecting bone mineralization and lipid metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, alkaline phosphatases, the targets of the compound, have optimal activity at alkaline pH. Therefore, changes in pH could affect the compound’s efficacy. Similarly, high temperatures could potentially degrade the compound, reducing its stability and effectiveness .

Analyse Biochimique

Biochemical Properties

N-(2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-yl))(3,4,5-tribromophenyl)formamide has been found to interact with several enzymes, proteins, and other biomolecules . It has been screened against human recombinant alkaline phosphatase including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP) and human germ cell alkaline phosphatase (h-GCAP)

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation

Propriétés

IUPAC Name |

3,4,5-tribromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Br3N3O2/c1-10-16(18(26)24(23(10)2)12-6-4-3-5-7-12)22-17(25)11-8-13(19)15(21)14(20)9-11/h3-9H,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJWQJHFPHCJJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=C(C(=C3)Br)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Br3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B3012061.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3012062.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B3012065.png)

![N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3012067.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3012073.png)

![5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012077.png)

![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B3012080.png)